molecular formula C10H11BrO B1382000 1-(3-Bromo-5-methylphenyl)propan-2-one CAS No. 1533044-43-7

1-(3-Bromo-5-methylphenyl)propan-2-one

Cat. No.: B1382000
CAS No.: 1533044-43-7
M. Wt: 227.1 g/mol
InChI Key: UBRRFVOOPOQIQZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)propan-2-one is an organic compound characterized by the presence of bromine and methyl functional groups attached to a phenyl ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylphenyl)propan-2-one typically involves the bromination of 3-methylacetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)propan-2-one is employed as an important intermediate in various fields:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-methylphenyl)propan-1-one
  • 2-Bromo-4’-methylpropiophenone
  • 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone

Comparison: 1-(3-Bromo-5-methylphenyl)propan-2-one is unique due to the position of the bromine and methyl groups on the phenyl ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific synthetic and research purposes .

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRRFVOOPOQIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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